molecular formula C7H4BrN3O B2632282 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one CAS No. 1909347-85-8

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B2632282
CAS No.: 1909347-85-8
M. Wt: 226.033
InChI Key: ZMLAKQMLQBXHAL-UHFFFAOYSA-N
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Description

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1909347-85-8 . It has a molecular weight of 226.03 .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 2-aminonicotinonitrile, the process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . In the last two steps, microwave irradiation is used . This method is reported to be efficient, yielding up to 98% of the product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The compound has a bromine atom attached to the 6th position of the pyridopyrimidine core .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 226.03 .

Scientific Research Applications

Chemical Structure and Tautomerism

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, a derivative of pyrimidin-4-one, exhibits the ability to adopt different tautomeric forms within crystals, influenced by its coformers. This characteristic highlights its potential for diverse hydrogen-bonding patterns, valuable in the study of active pharmaceutical ingredients and model systems. The behavior of halogen atoms within its structure, especially in terms of interacting with coformers via hydrogen or halogen bonds, has been a subject of interest in crystallography studies (Gerhardt & Bolte, 2016).

Synthetic Routes and Derivatives

The synthetic methodologies for halogenated derivatives, including 6-bromo variants, have been explored through thermal cyclization and decarboxylation processes. These methods have led to the creation of various halogenated pyrido[1,2-a]pyrimidin-4-ones, providing a foundation for further chemical modifications and the development of novel compounds with potential applications in medicinal chemistry and drug design (Molnár et al., 2009).

Biological Activities and Applications

In the realm of biological research, derivatives of 6-bromo-pyrido[3,2-d]pyrimidin-4-one have been utilized as scaffolds for developing inhibitors targeting specific enzymes or receptors. These compounds have been evaluated for their inhibitory activities against various biological targets, indicating their potential utility in the development of new therapeutic agents. For instance, novel compounds synthesized from this scaffold have shown inhibitory activity against Ser/Thr kinases, which are critical in cell signaling and have implications in cancer therapy (Deau et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-bromo-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAKQMLQBXHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-85-8
Record name 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
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